2-(4-Isopropylphenoxy)propanoyl chloride

CAS No.: 1160257-32-8

Cat. No.: VC2667288

Molecular Formula: C12H15ClO2

Molecular Weight: 226.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160257-32-8 |

|---|---|

| Molecular Formula | C12H15ClO2 |

| Molecular Weight | 226.7 g/mol |

| IUPAC Name | 2-(4-propan-2-ylphenoxy)propanoyl chloride |

| Standard InChI | InChI=1S/C12H15ClO2/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3 |

| Standard InChI Key | MYALTZDEXDDCTL-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=C(C=C1)OC(C)C(=O)Cl |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)OC(C)C(=O)Cl |

Introduction

Chemical Identity and Nomenclature

Identification and Naming

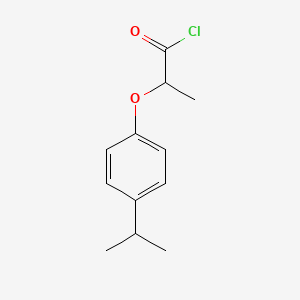

2-(4-Isopropylphenoxy)propanoyl chloride is identified by the CAS registry number 1160257-32-8 and possesses the molecular formula C12H15ClO2 . The compound is known by several synonyms in chemical databases and literature:

-

2-(4-ISOPROPYLPHENOXY)PROPANOYL CHLORIDE

-

2-[4-(propan-2-yl)phenoxy]propanoyl chloride

The IUPAC name for this compound is 2-(4-propan-2-ylphenoxy)propanoyl chloride, which systematically describes its chemical structure .

Structural Identifiers

For computational and database purposes, this compound is represented by several structural identifiers:

These identifiers provide standardized representations of the compound's structure that can be used across different chemical databases and computational chemistry platforms.

Physical and Chemical Properties

Physical Properties

The physical properties of 2-(4-Isopropylphenoxy)propanoyl chloride are crucial for understanding its behavior in various applications. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 2-(4-Isopropylphenoxy)propanoyl chloride

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 226.699 g/mol | |

| Density | 1.1±0.1 g/cm³ | |

| Boiling Point | 288.2±23.0 °C at 760 mmHg | |

| Melting Point | Not Available | |

| Flash Point | 107.3±23.1 °C |

The relatively high boiling point of this compound (288.2±23.0 °C) suggests significant intermolecular forces, likely due to the presence of polar functional groups and the aromatic ring system. The density value of approximately 1.1 g/cm³ is typical for organic compounds with similar structural features .

Chemical Structure

2-(4-Isopropylphenoxy)propanoyl chloride features several key structural components that define its chemical behavior:

-

A 4-isopropylphenoxy group, which consists of a phenyl ring with an isopropyl substituent at the para position

-

A propanoyl chloride moiety with a methyl group at the alpha position

-

An ether linkage connecting these two major structural components

The compound's structure can be visualized as shown in PubChem's chemical structure depiction . The presence of the acid chloride group (C(=O)Cl) makes this compound particularly reactive toward nucleophiles, while the bulky isopropyl group influences its steric properties and reactivity patterns.

Chemical Reactivity

As an acid chloride, 2-(4-Isopropylphenoxy)propanoyl chloride is expected to exhibit high reactivity toward nucleophiles such as alcohols, amines, and water. The acid chloride functional group makes it susceptible to nucleophilic acyl substitution reactions, which are common transformations in organic synthesis. This reactivity profile suggests potential applications in the synthesis of esters, amides, and other related derivatives.

The compound is likely moisture-sensitive, as are most acid chlorides, due to the reactivity of the acyl chloride group with water. This characteristic would necessitate careful handling and storage conditions to prevent hydrolysis.

Synthesis and Preparation

Industrial Production

Applications and Uses

Chemical Synthesis Applications

As an acid chloride derivative, 2-(4-Isopropylphenoxy)propanoyl chloride likely serves as a valuable intermediate in organic synthesis. Potential applications include:

-

Production of esters through reaction with alcohols

-

Synthesis of amides via reaction with amines

-

Formation of acid anhydrides through reaction with carboxylate salts

-

Use as an acylating agent in various organic transformations

The presence of the isopropylphenoxy group provides structural complexity that could be valuable in the synthesis of bioactive compounds, pharmaceuticals, or specialty chemicals.

Comparative Analysis

Comparison with Related Compounds

To better understand the properties and potential applications of 2-(4-Isopropylphenoxy)propanoyl chloride, it is useful to compare it with structurally related compounds:

Table 2: Comparison of 2-(4-Isopropylphenoxy)propanoyl chloride with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Boiling Point | Key Structural Difference |

|---|---|---|---|---|---|

| 2-(4-Isopropylphenoxy)propanoyl chloride | 1160257-32-8 | C12H15ClO2 | 226.699 g/mol | 288.2±23.0 °C | Reference compound |

| 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride | 1160257-86-2 | C13H17ClO2 | 240.726 g/mol | 299.7±23.0 °C | Additional methyl group at alpha position |

| (4-Isopropylphenoxy)acetyl chloride | 223128-33-4 | C11H13ClO2 | 212.673 g/mol | Not available | Lacks alpha methyl group |

The structural differences between these compounds, particularly the presence or absence of methyl groups at specific positions, can significantly influence their reactivity, physical properties, and potential applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume